molecular formula C14H19N3O B3116132 N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide CAS No. 214194-14-6

N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide

Cat. No.: B3116132
CAS No.: 214194-14-6
M. Wt: 245.32 g/mol
InChI Key: VRRUMDUOYBYQPW-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the formation of the imidazo[1,2-a]pyridine scaffold, which is then functionalized to obtain the desired compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions are typically optimized to achieve the desired transformation with high efficiency .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound’s unique properties make it useful in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

  • N-(pyridin-3-yl)pivalamide
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

Comparison: N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide stands out due to its unique structure and potential biological activity.

Properties

IUPAC Name

N-(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-9-10(2)17-8-6-7-11(12(17)15-9)16-13(18)14(3,4)5/h6-8H,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRUMDUOYBYQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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